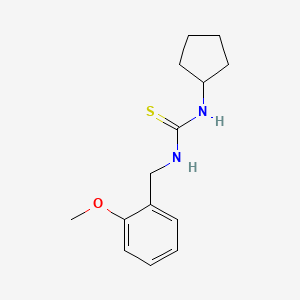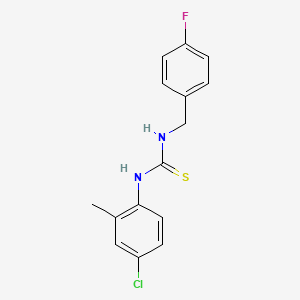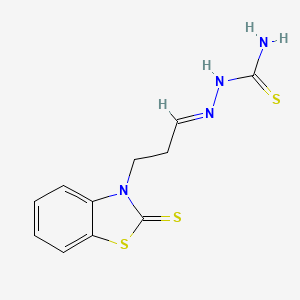
N-cyclopentyl-N'-(2-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(2-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPMT belongs to the class of thiourea derivatives, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-cyclopentyl-N'-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the activity of enzymes, such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has also been shown to activate various transcription factors, such as Nrf2 and PPARγ, which are involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-cyclopentyl-N'-(2-methoxybenzyl)thiourea can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect neurons from oxidative stress and neuroinflammation. In vivo studies have shown that N-cyclopentyl-N'-(2-methoxybenzyl)thiourea can reduce tumor growth and metastasis, alleviate inflammation and pain, and improve cognitive function and memory.
実験室実験の利点と制限
N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has some limitations for lab experiments, such as its low water solubility, which can limit its bioavailability and pharmacokinetic properties. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea also has some toxicity concerns, which require careful evaluation and monitoring in animal studies.
将来の方向性
There are several future directions for N-cyclopentyl-N'-(2-methoxybenzyl)thiourea research, including the development of more potent and selective analogs, the elucidation of its molecular targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical trials. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has shown promising results in various fields of research, but further studies are needed to fully understand its therapeutic potential and limitations.
合成法
The synthesis of N-cyclopentyl-N'-(2-methoxybenzyl)thiourea involves the reaction of cyclopentylamine with 2-methoxybenzylisothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The product is obtained by simple filtration and purification steps, such as recrystallization or column chromatography. The yield of N-cyclopentyl-N'-(2-methoxybenzyl)thiourea can vary depending on the reaction conditions, but typically ranges from 50% to 80%.
科学的研究の応用
N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disease research, N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to protect neurons from oxidative stress and neuroinflammation, which are implicated in the development of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-cyclopentyl-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-9-5-2-6-11(13)10-15-14(18)16-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWQYIYXUSTEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-(2-methoxybenzyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)


![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)



![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)




